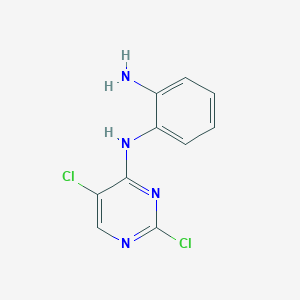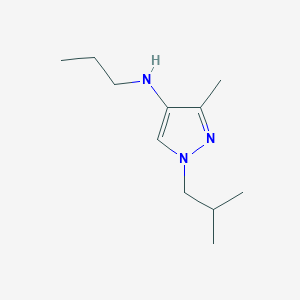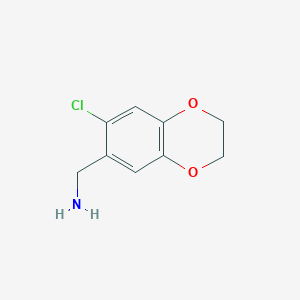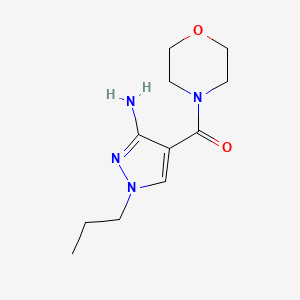amine](/img/structure/B11736473.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl](3-methoxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-pyrazol-3-yl)methylamine is an organic compound that belongs to the class of nitrogen-containing heterocycles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a methoxypropylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of Methoxypropylamine: The final step involves the nucleophilic substitution of the pyrazole ring with 3-methoxypropylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: (1-ethyl-1H-pyrazol-3-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the methoxypropylamine group.
Wissenschaftliche Forschungsanwendungen
(1-Ethyl-1H-pyrazol-3-yl)methylamin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als potenzieller therapeutischer Wirkstoff untersucht, da er mit biologischen Zielmolekülen interagieren kann.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, z. B. Polymere und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von (1-Ethyl-1H-pyrazol-3-yl)methylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielmoleküle hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(1-Ethyl-1H-pyrazol-3-yl)methylamin kann mit anderen Pyrazolderivaten verglichen werden:
(1-Methyl-1H-pyrazol-3-yl)methylamin: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Ethylgruppe.
(1-Ethyl-1H-pyrazol-3-yl)methylamin: Ähnliche Struktur, jedoch mit einer anderen Position der Methoxygruppe.
(1-Ethyl-1H-pyrazol-3-yl)methylamin: Ähnliche Struktur, jedoch mit einer Ethoxygruppe anstelle einer Methoxygruppe.
Eigenschaften
Molekularformel |
C10H19N3O |
|---|---|
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-3-13-7-5-10(12-13)9-11-6-4-8-14-2/h5,7,11H,3-4,6,8-9H2,1-2H3 |
InChI-Schlüssel |
ROGZARCQBIHYEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=N1)CNCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11736400.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736401.png)
![2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11736402.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736407.png)
amine](/img/structure/B11736411.png)


![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11736428.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736439.png)
![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736452.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736454.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)
